Cas no 5788-60-3 (3-Chloro-6-propoxypyridazine)

3-Chloro-6-propoxypyridazine is a substituted pyridazine derivative characterized by its chloro and propoxy functional groups at the 3- and 6-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chloro group enables further functionalization through nucleophilic substitution, while the propoxy moiety enhances solubility and influences electronic properties. The structural features of 3-Chloro-6-propoxypyridazine make it valuable for constructing heterocyclic frameworks with tailored reactivity. It is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its potential reactivity. The compound is available in high purity, ensuring consistent performance in synthetic applications.
3-Chloro-6-propoxypyridazine structure
3-Chloro-6-propoxypyridazine structure
Product Name:3-Chloro-6-propoxypyridazine
CAS No:5788-60-3
MF:C7H9ClN2O
MW:172.61216044426
MDL:MFCD08460980
CID:378624
Update Time:2025-06-14

3-Chloro-6-propoxypyridazine Chemical and Physical Properties

Names and Identifiers

    • Pyridazine,3-chloro-6-propoxy-
    • 3-Chloro-6-propoxypyridazine
    • 3-Chloro-6-propyloxypyridazine
    • 3-(n-propoxy)-6-chloropyridazine
    • 3-Chlor-6-propoxy-pyridazin
    • 3-chloro-6-propoxy-pyridazine
    • 3-Propoxy-6-chlor-pyridazin
    • 6-Chlor-3-propyloxy-pyridazin
    • 6-Propyloxy-3-chlor-pyridazin
    • Pyridazine,3-chloro-6-propoxy
    • 3-chloro-6-(propyloxy)pyridazine
    • NSC75065
    • HXOUDDFFQRLOMP-UHFFFAOYSA-N
    • AK392105
    • MDL: MFCD08460980
    • Inchi: 1S/C7H9ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3
    • InChI Key: HXOUDDFFQRLOMP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)OCCC

Computed Properties

  • Exact Mass: 172.04000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 113
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35

Experimental Properties

  • Boiling Point: 303.9°C at 760 mmHg
  • PSA: 35.01000
  • LogP: 1.91880

3-Chloro-6-propoxypyridazine Security Information

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3-Chloro-6-propoxypyridazine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:5788-60-3)3-CHLORO-6-PROPYLOXYPYRIDAZINE
Order Number:sfd6315
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 3-Chloro-6-propoxypyridazine

Recent Advances in the Study of 3-Chloro-6-propoxypyridazine (CAS: 5788-60-3)

3-Chloro-6-propoxypyridazine (CAS: 5788-60-3) is a pyridazine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry and pharmacology.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 3-Chloro-6-propoxypyridazine as a key intermediate in the development of novel kinase inhibitors. The researchers employed a multi-step synthetic route, starting from commercially available pyridazine precursors, to achieve high yields and purity. The study highlighted the compound's role in modulating kinase activity, particularly in pathways associated with inflammatory diseases and cancer.

In another groundbreaking study, researchers investigated the compound's potential as a scaffold for designing new antimicrobial agents. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that derivatives of 3-Chloro-6-propoxypyridazine exhibited significant activity against a range of Gram-positive and Gram-negative bacteria. The findings suggest that further structural modifications could enhance its efficacy and selectivity, paving the way for new antibiotic development.

Additionally, computational studies have been conducted to predict the binding affinity and interaction mechanisms of 3-Chloro-6-propoxypyridazine with various biological targets. Molecular docking and dynamics simulations revealed that the compound exhibits favorable binding properties with proteins involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. These insights provide a foundation for future experimental validation and drug design efforts.

The safety and toxicological profile of 3-Chloro-6-propoxypyridazine has also been a subject of recent research. A preclinical study evaluated its acute and subchronic toxicity in animal models, concluding that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to assess its long-term effects and potential off-target interactions.

In summary, 3-Chloro-6-propoxypyridazine (CAS: 5788-60-3) continues to be a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to antimicrobial activity, with ongoing studies exploring its potential in neurodegenerative diseases. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:5788-60-3)3-CHLORO-6-PROPYLOXYPYRIDAZINE
sfd6315
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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